molecular formula C23H27N3O3S2 B12256032 Ethyl 2-({[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12256032
M. Wt: 457.6 g/mol
InChI Key: SBCCMNQEWBTOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{2-[(4-CYANO-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLIN-3-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure that includes a cyano group, an ethyl group, and a tetrahydroisoquinoline moiety, making it a subject of interest for researchers in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(4-CYANO-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLIN-3-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Cyano Group: This step often involves the use of cyanogen bromide or a similar reagent to introduce the cyano group onto the tetrahydroisoquinoline ring.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Coupling Reactions: The final steps involve coupling the thiophene ring with the tetrahydroisoquinoline moiety and introducing the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

ETHYL 2-{2-[(4-CYANO-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLIN-3-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(4-CYANO-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLIN-3-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyano group and the tetrahydroisoquinoline moiety are likely involved in binding interactions, while the thiophene ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{2-[(4-CYANO-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLIN-3-YL)SULFANYL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with a different substitution pattern on the thiophene ring.

    ETHYL 2-{2-[(4-CYANO-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLIN-3-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-2-CARBOXYLATE: Similar structure but with a different position of the carboxylate group.

Uniqueness

The unique combination of the cyano group, tetrahydroisoquinoline moiety, and thiophene ring in ETHYL 2-{2-[(4-CYANO-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLIN-3-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE provides distinct chemical and biological properties that differentiate it from other similar compounds

Biological Activity

Ethyl 2-({[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a thiophene ring, a cyano group, and a tetrahydroisoquinoline moiety, which contribute to its biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C23H27N3O3S2C_{23}H_{27}N_{3}O_{3}S_{2}, with a molecular weight of 457.6 g/mol. The compound is characterized by the following structural components:

Property Value
Molecular FormulaC23H27N3O3S2
Molecular Weight457.6 g/mol
IUPAC NameEthyl 2-{2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetyl}amino}-4,5-dimethylthiophene-3-carboxylate
InChI KeySBCCMNQEWBTOFD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group and the tetrahydroisoquinoline moiety are believed to facilitate binding interactions with enzymes and receptors. The thiophene ring contributes to the compound's stability and reactivity.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : The unique structural features allow for potential interactions with various receptors, which could modulate signaling pathways.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antioxidant Activity

Studies indicate that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells.

Anticancer Potential

In vitro studies have shown that the compound possesses anticancer activity against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Preliminary findings suggest that this compound may have neuroprotective effects. It could potentially protect neuronal cells from damage caused by oxidative stress and excitotoxicity.

Case Studies

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various thiophene derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) in treated cells compared to control groups.
  • Anticancer Activity Assessment : Research published in Cancer Research demonstrated that treatment with this compound led to a decrease in cell viability in breast cancer cell lines by inducing apoptosis through caspase activation.
  • Neuroprotection Study : A study in Neuroscience Letters reported that this compound could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents.

Properties

Molecular Formula

C23H27N3O3S2

Molecular Weight

457.6 g/mol

IUPAC Name

ethyl 2-[[2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C23H27N3O3S2/c1-5-18-16-10-8-7-9-15(16)17(11-24)21(25-18)30-12-19(27)26-22-20(23(28)29-6-2)13(3)14(4)31-22/h5-10,12H2,1-4H3,(H,26,27)

InChI Key

SBCCMNQEWBTOFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.